molecular formula C24H17BrN2O3 B2538632 [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate CAS No. 956441-54-6

[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate

Cat. No.: B2538632
CAS No.: 956441-54-6
M. Wt: 461.315
InChI Key: VIUPVWOFQGOTDE-UHFFFAOYSA-N
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Description

“[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like silver-mediated [3 + 2] cycloaddition , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .


Molecular Structure Analysis

The molecular structure of pyrazoles is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is part of the heterocyclic diazole series .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3+2] cycloaddition , aerobic oxidative cyclization , and N-arylation .

Scientific Research Applications

Catalysis in Cross-Coupling Reactions

Pyrazole-containing compounds, such as the one , have been utilized as ligands to stabilize metal complexes. These complexes act as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. They facilitate the conversion of various substrates like bromobenzene and phenylboronic acid into biphenyls. The presence of electron-withdrawing substituents enhances their effectiveness in these reactions (Ocansey, Darkwa, & Makhubela, 2018).

Antifungal Activity

Compounds with pyrazole-4-carbonyl structures have demonstrated significant antifungal properties. In particular, derivatives of this compound exhibited higher antifungal activity against various phytopathogenic fungi than some established antifungal agents. This opens up potential applications in agriculture and pharmaceuticals for managing fungal diseases (Du et al., 2015).

Corrosion Inhibition and Antimicrobial Use

Pyrazole and pyrazolone derivatives, including those similar to the specified compound, have been effective as corrosion inhibitors for materials like copper. Additionally, these compounds exhibit strong antimicrobial activities, surpassing conventional bactericide agents in some cases. Such properties make them valuable in industrial applications for material preservation and in medical contexts for controlling microbial growth (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of current research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . These compounds could potentially be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Properties

IUPAC Name

[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O3/c1-16-9-11-20(12-10-16)27-15-18(14-26-27)23(28)21-7-2-3-8-22(21)30-24(29)17-5-4-6-19(25)13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUPVWOFQGOTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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